molecular formula C19H22ClF2NO B300140 N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide

Cat. No.: B300140
M. Wt: 353.8 g/mol
InChI Key: AAQZPLWMAPNFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways, regulating a wide range of cellular processes. AEB071 has been found to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and transplant rejection.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide targets PKC enzymes, which play a crucial role in signal transduction pathways. PKC enzymes are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound inhibits the activity of PKC enzymes by binding to the ATP-binding site, thus preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines in autoimmune diseases. In addition, this compound has been found to prevent transplant rejection by inhibiting T-cell activation.

Advantages and Limitations for Lab Experiments

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. This compound has also been found to be selective for PKC enzymes, which reduces the risk of off-target effects. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide. One potential direction is the development of more potent and selective inhibitors of PKC enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and diabetes. Furthermore, the development of more efficient methods for the synthesis of this compound could lead to its wider use in research and clinical settings.

Synthesis Methods

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide can be synthesized through a multistep process starting from commercially available 1-adamantylamine. The first step involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group. The protected amine is then reacted with 2,4-difluoro-3-nitrobenzoic acid to yield the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-chloro-4,5-difluorobenzoyl chloride to yield this compound.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also shown promising results in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. In addition, this compound has been found to be effective in preventing transplant rejection in animal models.

Properties

Molecular Formula

C19H22ClF2NO

Molecular Weight

353.8 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C19H22ClF2NO/c1-10(19-7-11-2-12(8-19)4-13(3-11)9-19)23-18(24)14-5-16(21)17(22)6-15(14)20/h5-6,10-13H,2-4,7-9H2,1H3,(H,23,24)

InChI Key

AAQZPLWMAPNFHY-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4Cl)F)F

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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